Differential Pharmacological Activity of (3S)- vs. (3R)-3-Methylpiperidine at Nicotinic Acetylcholine Receptors
In a direct head-to-head comparison of enantiomeric piperidine derivatives targeting α4β2 nicotinic acetylcholine receptors (nAChRs), the (3S)-enantiomer-containing compound PPB-12 and the (3R)-enantiomer-containing compound PPB-13 showed a measurable difference in their inhibitory potency. This data provides direct, quantitative evidence that the (3S)- and (3R)-configurations are not pharmacologically interchangeable [1].
| Evidence Dimension | Inhibitory activity (IC50) at α4β2 nAChRs |
|---|---|
| Target Compound Data | IC50 = 17.5 μM (for compound PPB-12 containing the (3S)-enantiomer) |
| Comparator Or Baseline | IC50 = 9.8 μM (for compound PPB-13 containing the (3R)-enantiomer) |
| Quantified Difference | The (3R)-enantiomer is approximately 1.8-fold more potent (lower IC50) than the (3S)-enantiomer in this specific assay. |
| Conditions | In vitro α4β2 nAChR inhibition assay; values represent geometric means (confidence limits), n = 4–8. |
Why This Matters
This demonstrates that the stereochemistry of the 3-methylpiperidine building block directly impacts the resulting compound's target potency, making enantiomeric purity a critical procurement specification.
- [1] JPET. (n.d.). Table: Piperidine Substitution IC50 Values for α4β2 nAChRs. Retrieved from https://jpet.aspetjournals.org/highwire/markup/115409/expansion View Source
